(4-Fluorophenyl)(4-methoxyphenyl)methanol
Overview
Description
(4-Fluorophenyl)(4-methoxyphenyl)methanol is an organic compound with the molecular formula C14H13FO2. It is characterized by the presence of both fluorine and methoxy functional groups attached to a phenyl ring, making it a versatile compound in organic synthesis and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(4-methoxyphenyl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-fluoro-4’-methoxybenzophenone.
Reduction: Formation of 4-fluoro-4’-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Fluorophenyl)(4-methoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- (4-Fluorophenyl)(4-methylphenyl)methanol
- (4-Fluorophenyl)(4-hydroxyphenyl)methanol
- (4-Fluorophenyl)(4-chlorophenyl)methanol
Comparison:
- (4-Fluorophenyl)(4-methoxyphenyl)methanol is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFPEZAJZHPSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374587 | |
Record name | 4-Fluoro-4'-methoxybenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426-55-7 | |
Record name | 4-Fluoro-4'-methoxybenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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